5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide chemical structure and properties
5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide chemical structure and properties
The following technical guide provides an in-depth analysis of the 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide scaffold, designed for researchers in medicinal chemistry and drug discovery.
[1]
Executive Summary
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery.[1] Structurally distinct from the widely utilized pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[2,3-b]pyridine (7-azaindole), this core offers unique vectors for solubility optimization and selectivity tuning.[1] The 6-carboxamide derivative, in particular, serves as a critical intermediate and functional probe, providing a hydrogen-bond donor/acceptor motif capable of interacting with solvent-exposed regions or specific residues (e.g., gatekeeper residues) within the ATP-binding pocket of kinases such as FGFR (Fibroblast Growth Factor Receptor) and JAK (Janus Kinase).[1]
This guide details the physicochemical properties, synthetic pathways, and biological characterization protocols for this chemotype.[1][2][3]
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9]
Structural Nomenclature
The 5H-pyrrolo[2,3-b]pyrazine system consists of a pyrazine ring fused to a pyrrole ring.[1] Correct numbering is essential for structure-activity relationship (SAR) analysis.
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Numbering Scheme:
Chemical Formula:
Physicochemical Profile
The 6-carboxamide moiety significantly alters the lipophilicity profile of the parent scaffold, improving aqueous solubility—a common challenge in planar heteroaromatic kinase inhibitors.[1]
| Property | Value (Predicted/Experimental) | Relevance |
| LogP | ~0.2 – 0.8 | Low lipophilicity supports oral bioavailability and reduces non-specific binding. |
| TPSA | ~80 Ų | Favorable for membrane permeability; <140 Ų suggests good oral absorption. |
| H-Bond Donors | 2 (Pyrrole NH, Amide NH) | Critical for hinge binding and solvent interaction.[1] |
| H-Bond Acceptors | 3 (Pyrazine Ns, Amide O) | Facilitates water-mediated bridges in the binding pocket. |
| pKa (Pyrrole NH) | ~11.5 | Weakly acidic; remains neutral at physiological pH.[1] |
Medicinal Chemistry Context: The Kinase Hinge Binder[1][11][12]
Bioisosterism and Scaffold Hopping
In drug design, 5H-pyrrolo[2,3-b]pyrazine acts as a bioisostere for the purine core of ATP.[1]
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Vs. 7-Azaindole: The additional nitrogen at position 4 (pyrazine ring) lowers the pKa of the system and introduces a new H-bond acceptor vector, often improving selectivity against off-target kinases.[1]
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Binding Mode: The motif typically binds to the kinase hinge region via a bidentate interaction:
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Acceptor: Pyrazine N4 accepts a proton from the backbone NH of the hinge residue.
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Donor: Pyrrole N5 donates a proton to the backbone Carbonyl of the hinge residue.
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The Role of the 6-Carboxamide
The carboxamide group at position 6 projects towards the solvent front or the ribose-binding pocket, depending on the specific kinase conformation. It serves two primary functions:
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Solubilization: Increases polarity.
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Electronic Modulation: Electron-withdrawing nature reduces the electron density of the pyrrole ring, potentially increasing the acidity of the N5-H, thereby strengthening the H-bond to the kinase hinge.[1]
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to the 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide core involves constructing the pyrrole ring onto a pre-existing pyrazine scaffold.[1]
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Strategy: Sonogashira coupling followed by cyclization.
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Key Intermediates: 3,5-dibromopyrazin-2-amine (or 3-chloropyrazin-2-amine) and a propargyl species.
Detailed Synthesis Protocol
Target: 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide[1]
Step 1: Sonogashira Coupling
Reagents: 3-chloropyrazin-2-amine, Ethyl propiolate (or protected propargyl alcohol),
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Dissolve 3-chloropyrazin-2-amine (1.0 eq) in anhydrous DMF.
-
Add
(0.05 eq) and CuI (0.1 eq).[1] -
Add Triethylamine (3.0 eq) followed by the alkyne (e.g., Ethyl propiolate, 1.2 eq).
-
Heat to 80°C under Argon for 4-6 hours.
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Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.
Step 2: Cyclization (Base-Mediated)
Reagents: KOtBu or NaH in NMP/DMF. Mechanism: 5-endo-dig cyclization. The amino group attacks the alkyne (activated by the ester).[1] Procedure:
-
Dissolve the coupled intermediate in NMP.
-
Add KOtBu (2.0 eq) at 0°C.
-
Stir at room temperature for 2 hours.
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Result: Formation of Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.
Step 3: Amidation (Ester to Amide)
Reagents: 7N Ammonia in Methanol (or aqueous Ammonia).[1] Procedure:
-
Suspend Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate in Methanol in a sealed tube.
-
Add 7N
in MeOH (excess).[1] -
Heat to 60-80°C for 12-24 hours.
-
Isolation: Cool to precipitate the product. Filter and wash with cold methanol.
-
Validation:
(DMSO-d6) should show two broad singlets for (~7.5-8.0 ppm) and the pyrrole NH (~12 ppm).[1]
Biological Characterization & Protocols
Target Relevance: FGFR Signaling
Aberrant FGFR signaling is implicated in gastric and urothelial cancers. The pyrrolo[2,3-b]pyrazine scaffold has demonstrated potency against FGFR1-4 by occupying the ATP pocket.[1]
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo)
This protocol measures the IC50 of the compound against recombinant FGFR1 kinase.
Materials:
-
Recombinant FGFR1 kinase.
-
Substrate: Poly(Glu, Tyr) 4:1.[1]
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ATP (Ultra-pure).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide in DMSO (Top conc: 10 µM).
-
Kinase Reaction:
-
Mix 2 µL compound + 4 µL Kinase (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Incubate 10 min at RT (Pre-incubation).
-
Add 4 µL ATP/Substrate mix (10 µM ATP final).[1]
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence.
-
Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to determine IC50.
Visualizations
Diagram 1: FGFR Signaling Pathway & Inhibition
This diagram illustrates the downstream effects of FGFR inhibition by the pyrrolo[2,3-b]pyrazine scaffold.[1]
Caption: FGFR signaling cascade showing the point of intervention by 5H-pyrrolo[2,3-b]pyrazine inhibitors at the receptor level, blocking downstream RAS/MAPK and PI3K/AKT pathways.[1]
Diagram 2: Synthetic Workflow
A logical flow of the chemical synthesis described in Section 3.
Caption: Step-wise synthetic route from pyrazine precursor to the final carboxamide scaffold.
References
-
Jiang, A., et al. (2018).[1] "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698.[1] Link[1]
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Dehnavi, F., et al. (2021).[1][9] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Molecular Diversity, 25, 1-28.[1] Link
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Vertex Pharmaceuticals. (2008). "Improved preparations of 2-substituted pyrrolo[2,3-b]pyrazine (4,7-diazaindole) compounds." WO Patent 2008014249. Link
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Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
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PubChem. "5H-Pyrrolo[2,3-b]pyrazine Compound Summary."[10] National Library of Medicine. Link
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